molecular formula C25H33ClN4O2 B2460461 5-chloro-2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922114-29-2

5-chloro-2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2460461
CAS No.: 922114-29-2
M. Wt: 457.02
InChI Key: ORNACLMLSVHBBQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33ClN4O2 and its molecular weight is 457.02. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Drug Discovery

Research in synthetic chemistry often focuses on creating new compounds with potential therapeutic applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the breadth of synthetic chemistry's applications in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated for their potential as COX inhibitors and had significant anti-inflammatory and analgesic activities.

Antimicrobial Studies

Compounds similar to the queried chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones showed promise in antimicrobial studies, indicating the potential of synthetic compounds in combating bacterial and fungal infections (Patel & Patel, 2010).

Receptor Antagonism for Therapeutic Applications

The discovery and design of receptor antagonists based on structurally novel frameworks, such as certain 5-HT3 receptor antagonists, highlight the role of chemistry in developing new treatments for conditions like depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011). These compounds were tested for their antidepressant-like activity, showing the potential impact of chemical compounds on mental health treatment.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN4O2/c1-28-11-13-30(14-12-28)23(19-6-8-22-18(15-19)5-4-10-29(22)2)17-27-25(31)21-16-20(26)7-9-24(21)32-3/h6-9,15-16,23H,4-5,10-14,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNACLMLSVHBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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